2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, an oxan-4-ylmethyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation reaction.
Attachment of the oxan-4-ylmethyl group: This can be done through nucleophilic substitution reactions using oxan-4-ylmethyl halides.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia source under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine core, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets, helping to elucidate its mechanism of action.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to different biological activities and applications.
Imidazo[1,2-b]pyridines: These compounds have a similar core structure but may have different substituents, affecting their chemical reactivity and biological properties.
Pyridazine derivatives: These compounds contain the pyridazine ring but may lack the imidazo[1,2-b] moiety, resulting in different chemical and biological characteristics.
Properties
IUPAC Name |
2-tert-butyl-N-(oxan-4-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)14-11-21-15(19-14)5-4-13(20-21)16(22)18-10-12-6-8-23-9-7-12/h4-5,11-12H,6-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGFRDXPOXAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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